N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated ethylidene group, a sulfonyl group, and a tetrahydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidinyl intermediate, followed by the introduction of the sulfonyl group and the chlorinated ethylidene group under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorinated ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions may result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1E)-2-chloro-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}ethylidene]-4-methylbenzenesulfonamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C23H30ClN3O4S2 |
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Molecular Weight |
512.1 g/mol |
IUPAC Name |
(NE)-N-[2-chloro-1-[3-(4-methylphenyl)sulfonyl-2-propan-2-yl-1,3-diazinan-1-yl]ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H30ClN3O4S2/c1-17(2)23-26(22(16-24)25-32(28,29)20-10-6-18(3)7-11-20)14-5-15-27(23)33(30,31)21-12-8-19(4)9-13-21/h6-13,17,23H,5,14-16H2,1-4H3/b25-22+ |
InChI Key |
ONIYZQQXXSUPKB-YYDJUVGSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CCl)/N2CCCN(C2C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CCl)N2CCCN(C2C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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